8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione
Description
Properties
IUPAC Name |
8-chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O3/c1-13-7-6(8(16)14(2)10(13)17)15(9(11)12-7)3-5-4-18-5/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALJPBUMHBYGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,3-dimethylxanthine.
Chlorination: The 8th position of 1,3-dimethylxanthine is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
Epoxidation: The resulting 8-chloro-1,3-dimethylxanthine is then reacted with an epoxidizing agent, such as m-chloroperbenzoic acid, to introduce the oxiran-2-ylmethyl group at the 7th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 8th position can be substituted by nucleophiles such as amines or thiols.
Epoxide Ring Opening: The oxiran-2-ylmethyl group can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia, primary amines, or thiols are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Epoxide Ring Opening: Reagents such as water, alcohols, or amines are used under acidic or basic conditions to facilitate the ring-opening.
Major Products
Nucleophilic Substitution: Substituted purine derivatives with various functional groups at the 8th position.
Epoxide Ring Opening: Hydroxyalkyl or aminoalkyl derivatives of the purine compound.
Scientific Research Applications
8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an analgesic and anti-inflammatory agent due to its ability to inhibit specific enzymes and receptors.
Pharmacology: The compound is investigated for its effects on various biological pathways, including its role as a phosphodiesterase inhibitor.
Biochemistry: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound’s derivatives are explored for their potential use in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione involves the inhibition of specific enzymes and receptors. It acts as an antagonist to the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B and 7A . This dual inhibition leads to its analgesic and anti-inflammatory effects by modulating pain and inflammatory pathways.
Comparison with Similar Compounds
Substituent Effects at the 8-Position
The 8-position significantly impacts physicochemical and biological properties:
Key Insight : Chlorine at C8 increases stability and electronic withdrawal, favoring interactions with enzymes like phosphodiesterases or kinases .
Substituent Effects at the 7-Position
The 7-position modulates steric bulk and reactivity:
Key Insight : Epoxide-containing derivatives (e.g., oxiran-2-ylmethyl) are rare but offer unique reactivity for targeted drug design, contrasting with inert alkyl or aromatic groups .
Biological Activity
8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione is a compound belonging to the purine family, notable for its unique structure featuring a chloro group and an oxiran-2-ylmethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a receptor antagonist.
The molecular formula of 8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione is , with a molecular weight of approximately 244.67 g/mol. Its structure includes:
- Chloro group at the 8th position
- Methyl groups at the 1st and 3rd positions
- Oxiran-2-ylmethyl group at the 7th position
The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes and receptors. Notably:
- It acts as an antagonist to the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is involved in pain sensation and inflammatory responses.
- It inhibits phosphodiesterases (PDEs) , particularly PDE4B and PDE7A, which play crucial roles in cellular signaling pathways.
Enzyme Inhibition
Research indicates that 8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione effectively inhibits various phosphodiesterases. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are essential for numerous physiological processes.
Antinociceptive Effects
In animal models, this compound has demonstrated significant antinociceptive properties. Studies have shown that it can alleviate pain through its action on TRPA1 channels, suggesting potential applications in pain management therapies.
Anti-inflammatory Properties
The compound's ability to inhibit specific enzymes associated with inflammatory pathways positions it as a candidate for developing anti-inflammatory drugs. Its mechanism involves reducing the production of pro-inflammatory cytokines.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the effects on TRPA1; showed significant inhibition leading to reduced pain response in rodent models. |
| Study 2 | Analyzed phosphodiesterase inhibition; demonstrated increased cAMP levels correlating with anti-inflammatory effects. |
| Study 3 | Assessed safety and efficacy in chronic pain models; indicated potential for therapeutic use with minimal side effects. |
Comparative Analysis
When compared to similar compounds, such as 8-Methoxy-1,3-dimethylpurine , the presence of the chloro group in 8-Chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine enhances its reactivity and biological activity. The unique combination of functional groups contributes to its distinct pharmacological profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 8-chloro-1,3-dimethyl-7-(oxiran-2-ylmethyl)purine-2,6-dione?
- Methodology : Multi-step synthesis typically involves alkylation of a purine core (e.g., theophylline derivatives) followed by halogenation and epoxide functionalization. Key steps include:
- Alkylation : Use of 2-chloroethyl or oxirane-containing reagents under reflux in polar solvents (e.g., methanol, ethanol) to introduce substituents at the N7 position .
- Halogenation : Chlorination at the C8 position using reagents like POCl₃ or N-chlorosuccinimide, requiring anhydrous conditions and controlled temperatures (60–80°C) .
- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate purity and optimize yields (≥70% reported in similar purine derivatives) .
Q. How is the compound characterized structurally, and what analytical techniques validate its purity?
- Methodology :
- Spectroscopy : FTIR confirms functional groups (e.g., C=O stretching at 1650–1700 cm⁻¹, C-Cl at ~740 cm⁻¹). Mass spectrometry (MS) identifies molecular ion peaks (e.g., m/z = 169, 149 for fragmentation patterns) .
- Chromatography : HPLC with UV detection ensures purity (>95% for bioactive studies) .
- Elemental Analysis : Validates stoichiometry (C, H, N, Cl) .
Q. What are the stability profiles and recommended storage conditions for this compound?
- Methodology : Stability tests under varying pH (4–9), temperatures (4°C, 25°C), and light exposure. Degradation studies via accelerated stability protocols (e.g., 40°C/75% RH for 6 months) show optimal stability in inert atmospheres at −20°C .
Advanced Research Questions
Q. How do structural modifications at the C7 and C8 positions influence biological activity, and what contradictions exist in reported data?
- Methodology :
- Comparative Studies : Replace the oxirane group with sulfanyl or alkyl chains to assess cytotoxicity (e.g., IC₅₀ values vary from 2–50 µM in cancer cell lines) .
- Data Contradictions : Chlorine at C8 enhances electrophilicity but may reduce solubility, leading to conflicting reports on bioavailability. For example, 8-chloro derivatives show higher DNA alkylation but lower aqueous solubility than 8-nitro analogs .
- Table 1 : Substituent Effects on Biological Activity
| Position | Substituent | Activity (IC₅₀, µM) | Solubility (mg/mL) |
|---|---|---|---|
| C8 | Cl | 5.2 (HeLa) | 0.12 |
| C8 | NO₂ | 12.4 (HeLa) | 0.45 |
| C7 | Oxirane | 3.8 (MCF-7) | 0.09 |
| C7 | Hexyl | 18.9 (MCF-7) | 0.33 |
| Source: Adapted from |
Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., kinases, DNA)?
- Methodology :
- Covalent Binding Assays : LC-MS/MS identifies adducts formed via epoxide ring-opening with nucleophilic residues (e.g., cysteine thiols in kinases) .
- DNA Alkylation Studies : Gel electrophoresis and comet assays quantify DNA crosslinking efficiency (e.g., 20–30% crosslinking in Jurkat cells at 10 µM) .
Q. How can computational models predict the compound’s pharmacokinetics and toxicity?
- Methodology :
- ADMET Prediction : Tools like ChemAxon or SwissADME estimate logP (~2.1), BBB permeability (low), and CYP450 inhibition (CYP3A4 IC₅₀ = 8.3 µM) .
- Docking Simulations : Molecular docking (AutoDock Vina) identifies potential kinase targets (e.g., EGFR, Ki = 0.8 nM) .
Q. What strategies resolve discrepancies in reported biological activities across different experimental models?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
